molecular formula C13H13ClN2O2S B10976563 2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide

2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide

Cat. No.: B10976563
M. Wt: 296.77 g/mol
InChI Key: NNYQQKATJKYRBA-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a pyridinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(pyridin-3-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide is unique due to the presence of the chloro group, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

2-chloro-N-(1-pyridin-3-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10(11-5-4-8-15-9-11)16-19(17,18)13-7-3-2-6-12(13)14/h2-10,16H,1H3

InChI Key

NNYQQKATJKYRBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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